4-Methoxybenzamide

Description

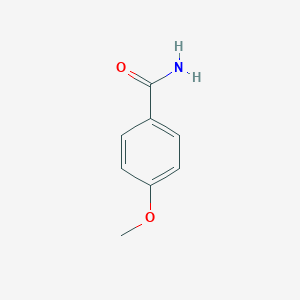

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCPYIYFQVTFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879434 | |

| Record name | P-METHYOXYBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3424-93-9, 8424-93-9 | |

| Record name | 4-Methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008424939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | P-METHYOXYBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z85FX3977E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxybenzamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 4-Methoxybenzamide (also known as p-Anisamide). A versatile chemical intermediate, this compound serves as a crucial building block in the synthesis of various pharmaceutical agents and fine chemicals.[1][2] Its structure, featuring an electron-donating methoxy (B1213986) group and a polar amide group, makes it a valuable scaffold for developing novel therapeutic molecules.[3]

Chemical Structure and Identifiers

This compound is an organic compound consisting of a benzene (B151609) ring substituted with a methoxy group (-OCH₃) and an amide functional group (-CONH₂).[1] These groups are in a para (1,4) substitution pattern on the aromatic ring.

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 3424-93-9[4][5] |

| Molecular Formula | C₈H₉NO₂[4][5] |

| SMILES String | COc1ccc(cc1)C(N)=O[5] |

| InChI Key | GUCPYIYFQVTFSI-UHFFFAOYSA-N[4][5] |

| Synonyms | p-Anisamide, 4-Methoxy-benzamide, p-Methoxybenzamide[1][6] |

Physicochemical Properties

At room temperature, this compound presents as a white crystalline solid.[1] It is primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1]

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 151.16 g/mol [4][5] |

| Melting Point | 164-167 °C[5][6][7] |

| Boiling Point | 295.8 °C at 760 mmHg[1] |

| Density | 1.143 g/cm³[1] |

| Flash Point | 161.5 °C[1] |

| pKa | 16.34 ± 0.50 (Predicted)[7] |

| LogP | 1.49440[1] |

| Topological Polar Surface Area | 52.3 Ų[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various analytical methods are summarized below.

Table 3: Spectroscopic Data Summary

| Technique | Key Data Points |

| ¹H NMR (DMSO-d₆) | δ 7.89 (d, 2H), 7.24 (s, 1H, NH), 6.99 (d, 2H), 3.81 (s, 3H, OCH₃)[8] |

| Mass Spec (EI) | m/z values: 151 (M+), 135, 107, 92, 77[4] |

| Infrared (IR) | Key absorptions characteristic of amide and ether functional groups.[4] |

Synthesis and Experimental Protocols

This compound is produced synthetically and is not known to occur naturally.[1] A common and efficient laboratory-scale synthesis involves a two-step process starting from 4-methoxybenzoic acid. The first step is the conversion of the carboxylic acid to its more reactive acid chloride derivative, 4-methoxybenzoyl chloride, using thionyl chloride. The subsequent step involves the reaction of this acid chloride with ammonia (B1221849) to form the final amide product.[1][7]

Experimental Protocol: Synthesis from 4-Methoxybenzoic Acid

This protocol details the synthesis of this compound via an acid chloride intermediate.

Step 1: Synthesis of 4-Methoxybenzoyl Chloride [1][7]

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a fume hood, add 4-methoxybenzoic acid (1.0 equivalent).

-

Cautiously add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents.

-

Add a catalytic amount (1-2 drops) of dimethylformamide (DMF).

-

Stir the mixture at room temperature. The evolution of HCl and SO₂ gas will be observed.

-

Once the initial effervescence subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until gas evolution ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual thionyl chloride, add anhydrous toluene (B28343) to the crude product and evaporate again under reduced pressure. The resulting 4-methoxybenzoyl chloride is typically used in the next step without further purification.[1]

Step 2: Synthesis of this compound [7]

-

To a cold (5 °C) aqueous ammonia solution (25%), add the 4-methoxybenzoyl chloride prepared in Step 1, dissolved in a suitable solvent like Tetrahydrofuran (THF), in a dropwise manner.

-

Stir the reaction mixture vigorously at room temperature for approximately 3 hours.

-

The resulting solid precipitate is collected by filtration.

-

Wash the solid with water and dry thoroughly to yield this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a wide array of organic molecules.[1] Its derivatives have been investigated for a range of biological activities, making it a compound of significant interest to the pharmaceutical industry.[2][3]

-

Antimicrobial and Anticancer Agents: Researchers have used the this compound core to design and synthesize novel compounds with potential antimicrobial and anticancer properties.[3]

-

Tyrosinase Inhibitors: Schiff base derivatives of this compound have been evaluated for their ability to inhibit tyrosinase, an enzyme relevant in cosmetic and medicinal applications.[3]

-

Antiviral Research: Structurally related N-phenylbenzamide derivatives have shown potential antiviral activity, for instance, against the Hepatitis B Virus (HBV), by upregulating the host restriction factor APOBEC3G.

The high gastrointestinal absorption and blood-brain barrier permeability of this compound class further enhance its appeal in pharmacokinetic studies for drug development.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. 4-METHOXY-N-METHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. N-(4-Chlorophenyl)-4-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. EP3055292B1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of p-Anisamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Anisamide, also known as 4-methoxybenzamide, is a chemical compound with a significant role in organic synthesis and as a building block in the development of new pharmaceutical agents. Its derivatives have been investigated for a range of biological activities, making a thorough understanding of its physicochemical properties essential for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical properties of p-Anisamide, detailed experimental protocols for their determination, and visual workflows to aid in laboratory synthesis and analysis.

Chemical Identity and Structure

p-Anisamide is a primary amide derivative of p-anisic acid. The presence of the methoxy (B1213986) group at the para position of the benzene (B151609) ring and the amide functional group are key determinants of its chemical behavior and physical properties.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | p-Anisamide, 4-Anisamide, p-Methoxybenzamide |

| CAS Number | 3424-93-9[1] |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol [2] |

| Chemical Structure |  |

| InChI | InChI=1S/C8H9NO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10)[2] |

| InChIKey | GUCPYIYFQVTFSI-UHFFFAOYSA-N[2] |

| SMILES | COC1=CC=C(C=C1)C(=O)N[2] |

Physicochemical Properties

A summary of the key physicochemical properties of p-Anisamide is presented in the tables below. These parameters are crucial for predicting the behavior of the compound in various experimental and biological systems.

Physical Properties

| Property | Value | Reference |

| Physical State | White crystalline solid | [3] |

| Melting Point | 164-167 °C | [3] |

| Boiling Point | 295.8 °C at 760 mmHg | [3] |

| Density | 1.143 g/cm³ | [3] |

| Flash Point | 161.5 °C | [3] |

Solubility

Quantitative solubility data for p-Anisamide in common laboratory solvents is not extensively available in the literature. The following table provides qualitative information and some quantitative data for the related meta-isomer, which may serve as a preliminary guide. Experimental determination is recommended for precise values.

| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |

| Water | Soluble[4] | Data not available | - |

| Methanol | Data not available | Data not available | - |

| Ethanol (B145695) | Soluble in a mixture with water[5] | ~0.1 (for m-isomer)[6] | Room Temperature |

| Acetone | Data not available | Data not available | - |

| DMSO | Soluble | ~3 (for m-isomer)[6] | Room Temperature |

Note: The provided quantitative solubility data for the m-isomer should be used with caution as structural differences between isomers can significantly impact solubility.

Partition and Dissociation Constants

The octanol-water partition coefficient (LogP) and the acid dissociation constant (pKa) are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

| Parameter | Value | Method |

| LogP | 1.49 (Calculated)[3] | Data not available |

| pKa | Data not available | Data not available |

Note: An experimentally determined LogP and pKa are crucial for accurate modeling. Detailed protocols for their determination are provided in Section 5.

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of p-Anisamide.

NMR Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J=8.8 Hz, 2H, Ar-H), 7.25 (s, 1H, -NH), 7.00 (d, J=8.8 Hz, 2H, Ar-H), 3.81 (s, 3H, -OCH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 167.9, 161.2, 130.4, 126.5, 113.3, 55.2.

Infrared (IR) Spectroscopy

The IR spectrum of p-Anisamide shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3350-3150 | N-H stretching (amide) |

| 3050-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic, -OCH₃) |

| ~1660 | C=O stretching (amide I) |

| ~1600, ~1510 | C=C stretching (aromatic) |

| ~1250 | C-O stretching (aryl ether) |

UV-Vis Spectroscopy

In a suitable solvent such as ethanol, p-Anisamide exhibits characteristic ultraviolet absorption maxima.

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~256 | Data not available | Ethanol |

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of p-Anisamide.

| Ionization Method | [M+H]⁺ (m/z) |

| Electrospray (ESI) | 152.07 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and characterization of p-Anisamide.

Synthesis of p-Anisamide from 4-Methoxybenzoyl chloride

This protocol describes the synthesis of p-Anisamide via the amidation of 4-methoxybenzoyl chloride.

Materials:

-

4-Methoxybenzoyl chloride

-

Concentrated aqueous ammonia (B1221849) (28-30%)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Büchner funnel and filter flask

Procedure:

-

In a round-bottom flask, dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 10 equivalents) dropwise to the cooled solution. A white precipitate of p-Anisamide will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Quench the reaction by adding a small amount of deionized water.

-

Collect the crude p-Anisamide by vacuum filtration using a Büchner funnel.

-

Wash the solid product thoroughly with cold deionized water to remove any ammonium (B1175870) chloride byproduct.

-

Dry the crude product under vacuum.

Purification by Recrystallization

This protocol details the purification of crude p-Anisamide using recrystallization from an ethanol/water solvent system.[5]

Materials:

-

Crude p-Anisamide

-

Ethanol (95%)

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

Place the crude p-Anisamide in an Erlenmeyer flask.

-

Add a minimal amount of hot 95% ethanol to dissolve the solid completely. The solution should be near its boiling point.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered.

-

Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point), indicating saturation.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature. Crystals of pure p-Anisamide should form.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol/water mixture.

-

Dry the purified crystals in a vacuum oven or desiccator.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This protocol follows the well-established shake-flask method for the experimental determination of LogP.

Materials:

-

Purified p-Anisamide

-

1-Octanol (B28484) (pre-saturated with water)

-

Phosphate (B84403) buffer (pH 7.4, pre-saturated with 1-octanol)

-

Centrifuge tubes

-

Mechanical shaker

-

UV-Vis spectrophotometer or HPLC

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of p-Anisamide of known concentration in 1-octanol (pre-saturated with water).

-

In a centrifuge tube, add a known volume of the p-Anisamide stock solution and a known volume of the phosphate buffer (pre-saturated with 1-octanol).

-

Securely cap the tube and place it on a mechanical shaker. Shake the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

After shaking, centrifuge the mixture to achieve a clear separation of the octanol (B41247) and aqueous layers.

-

Carefully withdraw a sample from both the upper octanol layer and the lower aqueous layer.

-

Determine the concentration of p-Anisamide in each layer using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) against a pre-established calibration curve.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the pKa of p-Anisamide using potentiometric titration.

Materials:

-

Purified p-Anisamide

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of p-Anisamide and dissolve it in a suitable solvent mixture (e.g., water/ethanol) in a beaker. Add KCl to maintain a constant ionic strength.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Titrate the solution by adding small, precise increments of the standardized HCl solution from a burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH changes become minimal after passing the equivalence point.

-

Plot the pH versus the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point.

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of p-Anisamide.

Experimental Workflow for LogP Determination

Caption: Workflow for the determination of LogP via the shake-flask method.

Experimental Workflow for pKa Determinationdot

References

- 1. This compound | 3424-93-9 [chemicalbook.com]

- 2. This compound | C8H9NO2 | CID 76959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 4-Methoxybenzamide (CAS: 3424-93-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxybenzamide (CAS: 3424-93-9), a versatile chemical intermediate with applications in pharmaceutical and agrochemical research. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and potential biological activities based on related structures. All quantitative data is presented in structured tables for ease of reference, and key experimental methodologies are described in detail. Additionally, logical workflows and a hypothetical signaling pathway are visualized using Graphviz diagrams to aid in understanding.

Chemical and Physical Properties

This compound, also known as p-anisamide, is a white crystalline solid at room temperature.[1] Its core structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and an amide group (-CONH₂).[1] This structure makes it a valuable scaffold for the synthesis of more complex molecules. It is soluble in water.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3424-93-9 | [1] |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [3] |

| Melting Point | 164-167 °C | [1][4] |

| Boiling Point | 295.8 °C at 760 mmHg | [1] |

| Density | 1.143 g/cm³ | [1] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in water | [2] |

| LogP | 1.49440 | [1] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 7.89 (d, 2H), δ 7.24 (br s, 1H, NH), δ 7.00 (d, 2H), δ 3.81 (s, 3H) | [5] |

| ¹³C NMR (DMSO-d₆) | Signals typically appear around δ 167 (C=O), δ 161 (C-OCH₃), δ 129 (aromatic CH), δ 127 (aromatic C-C=O), δ 113 (aromatic CH), δ 55 (OCH₃) | [1] |

| Infrared (IR) | Characteristic peaks for N-H stretching, C=O stretching, C-N stretching, and C-O stretching | [1] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 151 | [6] |

Synthesis and Purification

This compound is synthetically produced and is not known to occur naturally.[1] The most common laboratory synthesis involves the reaction of 4-methoxybenzoyl chloride with ammonia (B1221849).[1]

Experimental Protocol: Synthesis of this compound from 4-Methoxybenzoyl Chloride

This protocol describes the synthesis of this compound via the Schotten-Baumann reaction, starting with the preparation of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid.

Part A: Synthesis of 4-Methoxybenzoyl Chloride

-

Materials: 4-methoxybenzoic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF), anhydrous toluene (B28343).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzoic acid.

-

Under a fume hood, cautiously add an excess of thionyl chloride (2-3 equivalents).

-

Add a catalytic amount (1-2 drops) of DMF.

-

Stir the mixture at room temperature. Observe for effervescence.

-

After the initial gas evolution subsides, heat the mixture to reflux (approximately 80-90°C) for 1-3 hours, or until gas evolution ceases.

-

Cool the reaction mixture to room temperature.

-

Remove excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Add anhydrous toluene and evaporate again to ensure complete removal of residual thionyl chloride. The resulting 4-methoxybenzoyl chloride is typically used in the next step without further purification.[1]

-

Part B: Synthesis of this compound

-

Materials: 4-methoxybenzoyl chloride, concentrated aqueous ammonia, anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Procedure:

-

Dissolve the crude 4-methoxybenzoyl chloride in an anhydrous solvent (e.g., DCM or THF).

-

Cool the solution to 0°C in an ice bath with stirring.

-

Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate of this compound will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

If using an organic solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification

The crude this compound can be purified by recrystallization.

-

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

-

Biological Activity and Potential Applications

While this compound itself is primarily used as a chemical intermediate, its structural motif is present in various biologically active molecules.[1] Derivatives of this compound have been investigated for their potential antimicrobial, anticancer, and tyrosinase inhibitory activities.

Antimicrobial Activity

Derivatives of this compound, such as N-(4-methoxybenzyl)alkenamides, have shown promising antimicrobial and antifungal activities.[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC)

This protocol provides a general method for assessing the antimicrobial activity of a compound.

-

Materials: Test compound, bacterial and fungal strains, appropriate growth media (e.g., Nutrient Broth, Sabouraud Dextrose Broth), 96-well microtiter plates, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive controls (medium with inoculum, no compound) and negative controls (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

To determine the MKC, subculture the contents of the wells with no visible growth onto agar (B569324) plates. The MKC is the lowest concentration that results in no growth on the subculture plates.[2]

-

Anticancer Activity

Derivatives of this compound have been explored for their potential as anticancer agents.[5] The cytotoxicity of these compounds is often evaluated using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, 96-well plates, microplate reader.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7]

-

Tyrosinase Inhibition

The benzamide (B126) scaffold is of interest for the development of tyrosinase inhibitors, which are relevant in the cosmetic industry for skin-lightening applications.

Experimental Protocol: Tyrosinase Inhibition Assay

-

Materials: Mushroom tyrosinase, L-DOPA, test compound, phosphate (B84403) buffer (pH 6.8), 96-well plate, microplate reader.

-

Procedure:

-

Prepare solutions of the test compound and a positive control (e.g., Kojic acid) in a suitable solvent.

-

In a 96-well plate, add the tyrosinase enzyme solution to wells containing the test compound or control.

-

Pre-incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA substrate solution to all wells.

-

Measure the absorbance at a specific wavelength (e.g., 475-510 nm) at regular intervals to determine the rate of dopachrome (B613829) formation.

-

Calculate the percentage of tyrosinase inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

-

Hypothetical Signaling Pathway

Based on the observed anticancer activities of structurally related benzamide derivatives, a hypothetical signaling pathway for the antiproliferative effects of this compound derivatives can be proposed. It is important to note that this is a generalized and hypothetical pathway, and the actual mechanism may vary.

Conclusion

This compound (CAS: 3424-93-9) is a valuable and readily accessible chemical intermediate. Its physicochemical properties and spectroscopic data are well-characterized. Standardized protocols for its synthesis and purification are established. While this compound itself has limited direct biological applications, its core structure is a key component in the development of novel compounds with potential therapeutic uses, including antimicrobial and anticancer agents. Further research into the biological activities of this compound and its derivatives is warranted to explore its full potential in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4318866A - Chlorination of 4-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 7. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-Methoxybenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxybenzamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, anticonvulsant, antiviral, and anti-inflammatory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically involves the derivatization of the amide nitrogen or the aromatic ring. A common approach begins with 4-methoxybenzoic acid, which can be converted to its acid chloride and subsequently reacted with a variety of amines to yield N-substituted 4-methoxybenzamides. Alternatively, coupling reactions, such as those employing N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt), can be used to directly form the amide bond from the carboxylic acid and an amine. Modifications to the aromatic ring often start with substituted 4-methoxybenzoic acids, such as 3-amino-4-methoxybenzoic acid, allowing for further functionalization.

Below is a generalized workflow for the synthesis of N-substituted this compound derivatives.

Anticancer Activity

Several this compound derivatives have demonstrated potent anticancer activity, often through the inhibition of critical signaling pathways. One such pathway is the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers.

Hedgehog Signaling Pathway Inhibition

The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. Its inappropriate activation can lead to tumorigenesis. The key components of this pathway include the Patched (Ptch) receptor, the Smoothened (Smo) receptor, and the Glioma-associated oncogene (Gli) transcription factors. In the absence of the Hh ligand, Ptch inhibits Smo. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate the Gli transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. Certain 2-methoxybenzamide (B150088) derivatives have been shown to be potent inhibitors of this pathway by targeting the Smo receptor.[1]

Quantitative Data: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Vero (Cytotoxicity) | 620 | [2] |

| 2-hydroxy-4-methoxy-substituted derivative (10) | Multiple Cell Lines | 2.2–4.4 | [3] |

| 2-hydroxy-4-methoxy-substituted derivative (12) | MCF-7 | 3.1 | [3] |

| 3,4,5-trihydroxy-substituted derivative (36) | MCF-7 | 4.8 | [3] |

| 2,4-dihydroxy-substituted derivative (35) | MCF-7 | 8.7 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anticonvulsant Activity

Certain derivatives of this compound have shown significant anticonvulsant effects in preclinical models, suggesting their potential as novel antiepileptic drugs.

Quantitative Data: Anticonvulsant Activity

| Compound | Animal Model | Administration Route | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |

| 4-methoxy-2,6-dimethylbenzanilide (4) | Mouse (MES test) | Intraperitoneal | 18.58 | 133.72 | 7.2 | [4] |

| 4-methoxy-2,6-dimethylbenzanilide (4) | Mouse (MES test) | Oral | 27.40 | 342.58 | 12.5 | [4] |

Experimental Protocols for Anticonvulsant Screening

The maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models are standard preclinical assays for evaluating anticonvulsant activity.

This model is used to identify compounds that prevent seizure spread and is predictive of efficacy against generalized tonic-clonic seizures.

Materials:

-

Mice or rats

-

Electroshock apparatus with corneal electrodes

-

0.9% saline solution

-

Test compounds and vehicle

Procedure:

-

Animal Preparation: Administer the test compound or vehicle to the animals (e.g., intraperitoneally or orally).

-

Electrode Application: At the time of predicted peak effect of the compound, apply a drop of saline to the animal's corneas to ensure good electrical contact.

-

Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the corneal electrodes.

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered the endpoint for protection.

-

Data Analysis: The ED50 (median effective dose) is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.

This model is used to identify compounds that raise the seizure threshold and is predictive of efficacy against absence seizures.

Materials:

-

Mice

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

-

Test compounds and vehicle

-

Syringes and needles

Procedure:

-

Compound Administration: Administer the test compound or vehicle to the animals.

-

PTZ Injection: At the time of predicted peak effect, administer a convulsant dose of PTZ subcutaneously or intraperitoneally.

-

Observation: Observe the animals for a period of 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions).

-

Endpoint: Protection is defined as the absence of clonic seizures for a specified duration.

-

Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from PTZ-induced clonic seizures.

Antiviral Activity

N-phenylbenzamide derivatives, incorporating the this compound moiety, have been identified as a novel class of inhibitors against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease.[2]

Quantitative Data: Anti-EV71 Activity

| Compound | Virus Strain | IC50 (µM) | Reference |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV71 | 5.7 - 12 | [2] |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523) | Wild-type HBV | 1.99 | [5] |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Drug-resistant HBV | 3.30 | [5] |

Experimental Protocol: Antiviral Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

-

Host cells (e.g., Vero or RD cells)

-

96-well plates

-

Virus stock (e.g., EV71)

-

Test compounds

-

Cell culture medium

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Compound and Virus Addition: Remove the growth medium and add serial dilutions of the test compound followed by a specific multiplicity of infection (MOI) of the virus. Include cell control, virus control, and compound toxicity control wells.

-

Incubation: Incubate the plate at 37°C until the virus control wells show approximately 90% CPE.

-

Staining: Remove the medium, fix the cells (e.g., with methanol), and stain with crystal violet.

-

Quantification: Elute the stain and measure the absorbance at a specific wavelength.

-

Data Analysis: Calculate the percentage of CPE inhibition and determine the IC50 value.

Anti-inflammatory Activity

Derivatives of this compound have also been investigated for their anti-inflammatory properties. A key mechanism of action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the level of nitrite (B80452), a stable product of NO, in the supernatant of LPS-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cells

-

24-well plates

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess reagent

-

Sodium nitrite standard solution

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and incubate for 12-24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion

The this compound core represents a versatile scaffold for the development of novel therapeutic agents with diverse biological activities. The derivatives discussed in this guide have demonstrated significant potential as anticancer, anticonvulsant, antiviral, and anti-inflammatory agents. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field, enabling further exploration and optimization of these promising compounds for clinical applications. Future work should focus on elucidating the precise molecular targets and mechanisms of action for a broader range of derivatives to facilitate rational drug design and development.

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. scispace.com [scispace.com]

- 3. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.ru [2024.sci-hub.ru]

- 5. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]

4-Methoxybenzamide: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Methoxybenzamide, a commercially available and relatively inexpensive compound, has emerged as a crucial building block in the field of organic synthesis. Its unique structural features—a methoxy (B1213986) group that activates the aromatic ring and an amide functionality that can be transformed into various other groups—make it a versatile precursor for a wide array of complex molecules. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound, with a focus on its utility in the development of pharmaceuticals and other functional materials.

Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid at room temperature.[1] A summary of its key physical and spectroscopic properties is presented in Table 1. This data is essential for the identification and characterization of the compound and its reaction products.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Melting Point | 164-167 °C |

| Boiling Point | 295 °C at 760 mmHg |

| Appearance | White crystalline solid[1] |

| ¹H NMR (DMSO-d₆, 399.65 MHz) | δ 7.887 (d, aromatic), 7.24 (s, amide), 6.993 (d, aromatic), 3.813 (s, methoxy)[2] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.8, 162.3, 128.8, 126.7, 113.8, 55.4[3] |

| IR (KBr, cm⁻¹) | 3425, 3170 (N-H stretch), 1650 (C=O stretch), 1610, 1575 (C=C stretch), 1250 (C-O stretch) |

| CAS Number | 3424-93-9 |

Key Synthetic Transformations of this compound

The reactivity of this compound allows for its participation in a variety of synthetic transformations, making it a valuable starting material for diverse molecular scaffolds. The following sections detail the experimental protocols for some of its most important reactions.

The Hofmann rearrangement of this compound provides a classic and efficient route to 4-methoxyaniline, a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.[4]

Experimental Protocol: Modified Hofmann Rearrangement [5][6]

-

Reagents: this compound, N-bromosuccinimide (NBS), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), methanol (B129727).

-

Procedure:

-

To a 1-L round-bottomed flask equipped with a stirring bar, add this compound (10 g, 66 mmol), N-bromosuccinimide (NBS) (11.9 g, 66 mmol), and methanol (300 mL).

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (22 mL, 150 mmol) to the suspension.

-

Heat the mixture at reflux for 15 minutes.

-

Add an additional portion of NBS (90 mg, 0.5 mmol) and continue refluxing for another 10 minutes.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to afford the crude product.

-

Purification by column chromatography or recrystallization yields the corresponding methyl carbamate, which upon hydrolysis yields 4-methoxyaniline.

-

Table 2: Representative Data for the Hofmann Rearrangement of Benzamides

| Substrate | Reagent | Conditions | Product | Yield |

| This compound | NBS, DBU | Methanol, reflux | Methyl N-(4-methoxyphenyl)carbamate | High conversion |

| Benzamide (B126) | NBS, DBU | Methanol, reflux | Methyl N-phenylcarbamate | High conversion |

| 4-Chlorobenzamide | NBS, DBU | Methanol, reflux | Methyl N-(4-chlorophenyl)carbamate | High conversion |

| 4-Nitrobenzamide | NBS, DBU | Methanol, reflux | Methyl N-(4-nitrophenyl)carbamate | 20% conversion |

Data adapted from a study on microwave-assisted Hofmann rearrangement.[7]

The amide nitrogen of this compound can be readily alkylated or arylated to generate a diverse library of N-substituted derivatives. These compounds often exhibit interesting biological activities and are valuable scaffolds in drug discovery.

Experimental Protocol: N-Benzylation of this compound [3][8]

-

Reagents: 4-methoxybenzoic acid, triphenylphosphine (B44618), N-chlorophthalimide, benzylamine (B48309), toluene (B28343).

-

Procedure:

-

In a reaction vessel, combine 4-methoxybenzoic acid (100 mg), triphenylphosphine (259 mg), and N-chlorophthalimide (179 mg) in toluene (3 mL).

-

Add benzylamine (211 mg) to the mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is diluted with a suitable solvent and washed sequentially with aqueous acid, base, and brine.

-

The organic layer is dried and concentrated.

-

The crude product is purified by column chromatography (hexane/EtOAc = 3:1) to yield N-benzyl-4-methoxybenzamide.

-

Table 3: Synthesis of N-Benzyl-4-methoxybenzamide

| Reactants | Reagents | Solvent | Yield | Spectroscopic Data (¹H NMR, CDCl₃) |

| 4-Methoxybenzoic acid, Benzylamine | Triphenylphosphine, N-chlorophthalimide | Toluene | 84% | δ 7.68 (d, 2H), 7.29–7.11 (m, 4H), 6.82 (d, 2H), 6.40 (s, 1H), 4.82 (s, 2H), 3.75 (s, 3H)[3][8] |

This compound and its N-methoxy derivatives are excellent substrates for transition metal-catalyzed C-H activation and annulation reactions. These advanced synthetic methods allow for the rapid construction of complex heterocyclic systems, such as isoquinolones, which are prevalent in medicinally important molecules.

Experimental Protocol: Rhodium-Catalyzed [4+2] Annulation [9]

-

Reagents: 4-Methoxy N-methyl benzamide, N,N-dimethyl-3-phenylprop-2-yn-1-amine, [Rh(Cp*)Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O, 1,2-dichloroethane (B1671644).

-

Procedure:

-

To a reaction tube, add 4-methoxy N-methyl benzamide, N,N-dimethyl-3-phenylprop-2-yn-1-amine, [Rh(Cp*)Cl₂]₂, AgSbF₆, and Cu(OAc)₂·H₂O.

-

Add 1,2-dichloroethane as the solvent.

-

The reaction mixture is heated at a specified temperature until completion.

-

After cooling to room temperature, the mixture is filtered and the solvent is evaporated.

-

The residue is purified by column chromatography to afford the desired isoquinolone derivative.

-

Table 4: Synthesis of an Isoquinolone Derivative

| Reactants | Catalyst System | Solvent | Yield | Product |

| 4-Methoxy N-methyl benzamide, N,N-dimethyl-3-phenylprop-2-yn-1-amine | [Rh(Cp*)Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | 1,2-dichloroethane | 82% | 3-dimethylaminomethyl-6-methoxy-2-methyl-4-phenyl-isoquinolin-1(2H)-one[9] |

Applications in Drug Discovery and Materials Science

Derivatives of this compound have been explored for a wide range of applications, from pharmaceuticals to advanced materials. The structural motif is present in molecules with potential antimicrobial, anticancer, and antiviral activities.[10][11] In materials science, the rigid benzamide core can be incorporated into polymers and dyes.[12]

The following diagram illustrates a general workflow for the synthesis and screening of a library of this compound derivatives for potential biological activity, a common practice in drug discovery.

Caption: A typical workflow for drug discovery using this compound as a scaffold.

The following diagram illustrates the key synthetic transformations of this compound, showcasing its versatility as a building block.

Caption: Versatility of this compound in organic synthesis.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ready availability and the diverse reactivity of its functional groups provide access to a wide range of important molecular structures. The synthetic transformations detailed in this guide, including the Hofmann rearrangement, N-functionalization, and C-H activation/annulation reactions, highlight the power of this simple molecule in the construction of complex targets. For researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science, this compound represents a foundational element for innovation and discovery. Its continued exploration is certain to lead to the development of novel compounds with significant societal benefits.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound (CAS 3424-93-9) - High Purity [benchchem.com]

- 3. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. sciencemadness.org [sciencemadness.org]

- 8. rsc.org [rsc.org]

- 9. Synthesis of isoquinolones via Rh-catalyzed C–H activation of substituted benzamides using air as the sole oxidant in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. pubs.acs.org [pubs.acs.org]

The Pivotal Role of 4-Methoxybenzamide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzamide, a simple yet versatile chemical scaffold, has emerged as a cornerstone in medicinal chemistry, providing a foundational structure for the development of a diverse array of therapeutic agents. Its unique combination of a methoxy (B1213986) group and a benzamide (B126) moiety imparts favorable physicochemical properties, influencing bioactivity and pharmacokinetic profiles. This technical guide delves into the multifaceted role of this compound and its derivatives, exploring their synthesis, mechanisms of action across various biological targets, and their applications in treating a spectrum of diseases. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of key biological pathways and experimental workflows are presented to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

This compound (p-anisamide) is an organic compound featuring a benzamide structure substituted with a methoxy group at the para position.[1] This seemingly simple molecule serves as a crucial building block in the synthesis of more complex, biologically active compounds.[2][3] The presence of the electron-donating methoxy group and the hydrogen-bonding capable amide group allows for a wide range of chemical modifications, making it an attractive starting point for generating compound libraries for high-throughput screening.[4][5] Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][6] This guide will provide an in-depth examination of the key therapeutic areas where this compound derivatives have shown significant promise.

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through the amidation of 4-methoxybenzoic acid or its derivatives.[1] A common and efficient method involves the conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride, which is then reacted with ammonia (B1221849) or a primary/secondary amine.[1][6]

General Experimental Protocol for the Synthesis of 4-Methoxybenzamides

Step 1: Synthesis of 4-Methoxybenzoyl Chloride [6]

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-methoxybenzoic acid in an excess of thionyl chloride (2-3 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Stir the mixture at room temperature. The evolution of HCl and SO₂ gas will be observed.

-

After the initial effervescence subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until gas evolution ceases.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual thionyl chloride, add anhydrous toluene (B28343) to the crude product and evaporate again under reduced pressure. The resulting 4-methoxybenzoyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation (Schotten-Baumann Conditions) [6]

-

Dissolve the desired primary or secondary amine (1.0 equivalent) and a base (e.g., triethylamine (B128534) or pyridine, 1.2-1.5 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a clean, dry flask.

-

Cool the solution to 0°C in an ice bath with stirring.

-

Dissolve 4-methoxybenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain the pure 4-methoxybenzoic acid amide.

Figure 1: General workflow for the synthesis of this compound derivatives.

Therapeutic Applications and Mechanisms of Action

The this compound scaffold has been successfully exploited to develop inhibitors for a variety of biological targets.

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other proteins.[7] Aberrant HDAC activity is linked to the development of cancer, making HDAC inhibitors a promising class of anticancer agents.[8] Several this compound derivatives have been identified as potent and selective HDAC inhibitors.[7][9]

For instance, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been shown to be potent HDAC6 inhibitors with unexpected selectivity over other HDAC subtypes.[9] Compound 11a, which features a 4-methoxybenzoyl group, exhibited selectivity for HDAC1 and potent antiproliferative activity against several tumor cell lines.[7]

Table 1: In Vitro Antiproliferative Activity of HDAC Inhibitor 11a [7]

| Cell Line | IC₅₀ (μM) |

| HL60 | Data not available in provided text |

| U937 | Data not available in provided text |

| HCT116 | Data not available in provided text |

Note: Specific IC₅₀ values for compound 11a were mentioned as potent but not explicitly quantified in the provided search results.

Figure 2: Mechanism of action for this compound-based HDAC inhibitors.

Choline (B1196258) Transporter (CHT) Inhibitors

The presynaptic high-affinity choline transporter (CHT) is responsible for the uptake of choline, the rate-limiting step in acetylcholine (B1216132) synthesis.[10] Inhibitors of CHT are valuable tools for studying cholinergic signaling and have potential therapeutic applications in disorders like Alzheimer's disease. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as novel CHT inhibitors.[10][11] Iterative medicinal chemistry efforts led to the identification of ML352, a potent and selective CHT inhibitor.[11]

Table 2: Structure-Activity Relationship of 4-Methoxy-3-(piperidin-4-yl)oxy Benzamide Analogs as CHT Inhibitors [10]

| Compound | R Group (Amide) | IC₅₀ (nM) at low choline | IC₅₀ (nM) at high choline |

| 10e | 3-Isopropylisoxazole methyl | 240 | 100 |

Note: This table presents a subset of the data for illustrative purposes. A full SAR table would include a broader range of analogs.

Antiviral Agents

Derivatives of this compound have also demonstrated promising antiviral activity. For example, a series of N-phenylbenzamide derivatives were synthesized and evaluated for their activity against Enterovirus 71 (EV71).[12] Among these, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) was identified as a potent inhibitor of EV71 replication.[12]

In another study, an N-phenylbenzamide derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), was shown to have anti-Hepatitis B Virus (HBV) activity through the upregulation of the host restriction factor APOBEC3G.[13]

Table 3: In Vitro Anti-HBV and Anti-EV71 Activity of this compound Derivatives

| Compound | Virus | IC₅₀ (μM) | Cytotoxicity (CC₅₀ in μM) | Selectivity Index (SI) |

| 1e [12] | EV71 | 5.7 ± 0.8 - 12 ± 1.2 | 620 ± 0.0 (Vero cells) | >51 |

| IMB-0523 [13] | Wild-type HBV | 1.99 | > 100 (HepG2.2.15 cells) | > 50.25 |

| IMB-0523 [13] | Drug-resistant HBV | 3.30 | > 100 (HepG2.2.15 cells) | > 30.30 |

Other Therapeutic Targets

The versatility of the this compound scaffold extends to other targets as well:

-

PARP10 Inhibitors: Phenoxybenzamide derivatives, structurally related to this compound, have been identified as inhibitors of the mono-ADP-ribosyltransferase PARP10, which is involved in DNA repair and signaling.[14][15]

-

Antimicrobial Agents: Fatty acid amides derived from 4-methoxybenzylamine (B45378) have been synthesized and shown to possess antimicrobial properties.[16][17]

-

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: 2-ethoxy-4-(methoxymethyl)benzamide derivatives have been discovered as potent and selective inhibitors of PTP1B, a therapeutic target for type 2 diabetes and obesity.[18]

-

Antiglycation Agents: A series of 4-methoxybenzoylhydrazones have shown significant antiglycation activity, suggesting their potential in preventing diabetic complications.[19][20]

Detailed Experimental Protocols

HDAC Inhibition Assay Protocol (General)

This protocol is a generalized procedure based on common practices for determining HDAC inhibitory activity.

-

Enzyme and Substrate Preparation: Recombinant human HDAC isozymes (e.g., HDAC1, HDAC6) and a fluorogenic substrate (e.g., Boc-Lys(acetyl)-AMC) are used.

-

Compound Preparation: Test compounds, including this compound derivatives, are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound at various concentrations.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate at 37°C for a further period (e.g., 60 minutes).

-

Stop the reaction by adding a developer solution (e.g., containing a protease like trypsin and a buffer). The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

-

Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Figure 3: Experimental workflow for a typical HDAC inhibition assay.

Conclusion

This compound has proven to be a remarkably fruitful scaffold in medicinal chemistry. Its derivatives have yielded potent and selective modulators of a wide range of biological targets, including enzymes crucial in cancer, neurological disorders, and infectious diseases. The synthetic accessibility and the tunable electronic and steric properties of the this compound core make it an enduring platform for the design and discovery of new therapeutic agents. The data and protocols presented in this guide underscore the significant contributions of this chemical entity to the field and highlight its potential for future drug development endeavors. As our understanding of disease biology deepens, the strategic application of the this compound scaffold is poised to continue delivering novel and effective medicines.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS # 3424-93-9, this compound, p-Anisamide, p-Methoxybenzamide - chemBlink [chemblink.com]

- 5. This compound (CAS 3424-93-9) - High Purity [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

4-Methoxybenzamide: A Core Intermediate in Modern Pharmaceutical Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Methoxybenzamide, a readily accessible benzamide (B126) derivative, has emerged as a critical and versatile intermediate in the landscape of pharmaceutical research and development. Its unique structural features, including an electron-donating methoxy (B1213986) group and a reactive amide moiety, provide a robust scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the synthesis, chemical properties, and significant applications of this compound in the generation of active pharmaceutical ingredients (APIs). A particular focus is placed on its role in the development of drugs targeting crucial signaling pathways, such as the Hedgehog and APOBEC3G pathways. Detailed experimental protocols, comprehensive quantitative data, and visual representations of synthetic workflows and biological mechanisms are provided to serve as a valuable resource for scientists and researchers in the field.

Introduction

In the intricate process of drug discovery and development, the strategic selection of starting materials and intermediates is paramount to the successful and efficient synthesis of novel therapeutic agents.[1][2] this compound (p-Anisamide) has garnered considerable attention as a key building block in medicinal chemistry.[3][4] Its utility stems from its straightforward synthesis and the versatile reactivity of its functional groups, which can be readily modified to generate a wide range of derivatives with diverse pharmacological activities.[5] This guide aims to provide an in-depth technical overview of this compound, highlighting its significance as a pharmaceutical intermediate through detailed synthetic protocols, quantitative data analysis, and an exploration of its role in the synthesis of specific APIs and the modulation of important biological pathways.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[6] A comprehensive summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [7] |

| Molecular Weight | 151.16 g/mol | [7] |

| CAS Number | 3424-93-9 | [3] |

| Melting Point | 164-167 °C | [4] |

| Boiling Point | 295.8 °C at 760 mmHg | [6] |

| Appearance | White to pale cream or pale yellow powder | [6] |

| Solubility | Soluble in ethanol, ether; slightly soluble in water | |

| IUPAC Name | This compound | [7] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the amidation of 4-methoxybenzoyl chloride, which is itself prepared from the readily available 4-methoxybenzoic acid.

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process: the conversion of the carboxylic acid to an acid chloride, followed by amidation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzoyl Chloride from 4-Methoxybenzoic Acid

-

Materials:

-

4-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (B28343)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzoic acid.

-

Under a fume hood, cautiously add an excess of thionyl chloride (2-3 equivalents).

-

Add a catalytic amount (1-2 drops) of DMF.

-

Stir the mixture at room temperature. Observe for effervescence (evolution of HCl and SO₂ gas).

-

After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure. The resulting crude 4-methoxybenzoyl chloride is used in the next step without further purification.[8]

-

Protocol 2: Synthesis of this compound from 4-Methoxybenzoyl Chloride

-

Materials:

-

4-Methoxybenzoyl chloride

-

Concentrated ammonium (B1175870) hydroxide (B78521) solution

-

Ice

-

-

Procedure:

-

In a beaker, cool a concentrated solution of ammonium hydroxide in an ice bath.

-

Slowly and carefully add the crude 4-methoxybenzoyl chloride dropwise to the cold ammonia solution with vigorous stirring. A white precipitate of this compound will form immediately.

-

Continue stirring for an additional 15-30 minutes in the ice bath.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted ammonia and ammonium chloride.

-

The crude this compound can be purified by recrystallization from hot water or an ethanol-water mixture to yield a pure crystalline product.

-

Quantitative Data

The synthesis of this compound and its derivatives generally proceeds with good to excellent yields.

| Reaction | Reactants | Product | Typical Yield | Reference(s) |

| Amidation | 4-Methoxybenzoyl chloride, Ammonia | This compound | >90% | |

| Amidation | 4-Methoxybenzoyl chloride, Primary/Secondary Amine | N-substituted-4-methoxybenzamide | 70-95% | [8] |

This compound as a Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of several APIs. Its amide functionality can be a site for further chemical modification, or it can be reduced to the corresponding benzylamine, which is a key precursor for various drug molecules.

Synthesis of Moclobemide (B1677376)

Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA) used as an antidepressant.[5][9] While the most common synthesis starts from 4-chlorobenzoyl chloride, a related synthesis pathway highlights the utility of the benzamide scaffold. The core of Moclobemide contains a morpholine (B109124) moiety attached to a benzamide structure. The synthesis of related benzamides often involves the reaction of a substituted benzoyl chloride with an appropriate amine.

Precursor to Other APIs